12-Oxograndiflorenic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12-Oxograndiflorenic acid involves the extraction from natural sources such as Ambrosia hispida and Anemone . The compound can be isolated using various chromatographic techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity confirmation .
Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from plant sources. The process involves harvesting the plants, followed by extraction using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified using chromatographic methods to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: 12-Oxograndiflorenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Substitution reactions can be carried out using reagents like halogens (chlorine, bromine) and nucleophiles (amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
12-Oxograndiflorenic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in chromatographic studies and for the synthesis of other complex molecules
Biology: The compound exhibits cytotoxicity against certain cell lines, making it useful in cancer research.
Industry: It is used in the development of natural product-based pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 12-Oxograndiflorenic acid involves its interaction with cellular targets, leading to cytotoxic effects. The compound is known to inhibit certain cellular pathways, resulting in cell death . The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular metabolism and signal transduction .
Comparison with Similar Compounds
- Damsinic acid
- Ambrosanolides
- Hispidulin
- Damsin
Comparison: 12-Oxograndiflorenic acid is unique due to its specific structure and biological activity. While similar compounds like damsinic acid and ambrosanolides also exhibit cytotoxic properties, this compound has distinct chemical properties and a unique mechanism of action . This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(1S,4S,5R,9R,13S)-5,9-dimethyl-14-methylidene-12-oxotetracyclo[11.2.1.01,10.04,9]hexadec-10-ene-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-12-10-20-8-5-15-18(2,6-4-7-19(15,3)17(22)23)16(20)9-14(21)13(12)11-20/h9,13,15H,1,4-8,10-11H2,2-3H3,(H,22,23)/t13-,15-,18+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWVZWGUPHJFMN-XXEDRWDRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCCC(C1CCC34C2=CC(=O)C(C3)C(=C)C4)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC[C@@]([C@H]1CC[C@]34C2=CC(=O)[C@@H](C3)C(=C)C4)(C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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